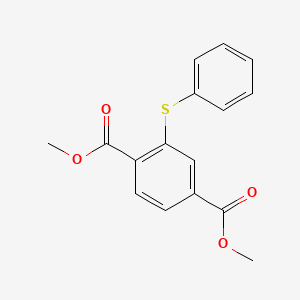
N~1~-Methyl-N~2~-(1-nitroacridin-9-yl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-Methyl-N~2~-(1-nitroacridin-9-yl)ethane-1,2-diamine is a chemical compound that belongs to the class of acridine derivatives Acridines are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-Methyl-N~2~-(1-nitroacridin-9-yl)ethane-1,2-diamine typically involves the nitration of acridine derivatives followed by the introduction of the ethane-1,2-diamine moiety. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The subsequent step involves the reaction of the nitrated acridine with N-methyl ethane-1,2-diamine under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of appropriate solvents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-Methyl-N~2~-(1-nitroacridin-9-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the acridine ring.
Applications De Recherche Scientifique
N~1~-Methyl-N~2~-(1-nitroacridin-9-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other acridine derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mécanisme D'action
The mechanism of action of N1-Methyl-N~2~-(1-nitroacridin-9-yl)ethane-1,2-diamine involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that interact with DNA, leading to potential antimicrobial and anticancer effects. The compound can also inhibit specific enzymes and disrupt cellular pathways, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Dimethylethylenediamine: Another diamine compound with different substituents.
N,N-diethylethane-1,2-diamine: Similar structure but with ethyl groups instead of methyl and nitro groups.
Ethenamine, N-methyl-1-(methylthio)-2-nitro-: Contains a nitro group but differs in the overall structure
Uniqueness
N~1~-Methyl-N~2~-(1-nitroacridin-9-yl)ethane-1,2-diamine is unique due to its specific combination of the acridine ring with a nitro group and ethane-1,2-diamine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
65989-49-3 |
|---|---|
Formule moléculaire |
C16H16N4O2 |
Poids moléculaire |
296.32 g/mol |
Nom IUPAC |
N-methyl-N'-(1-nitroacridin-9-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H16N4O2/c1-17-9-10-18-16-11-5-2-3-6-12(11)19-13-7-4-8-14(15(13)16)20(21)22/h2-8,17H,9-10H2,1H3,(H,18,19) |
Clé InChI |
KXMDFOIFUSVAIW-UHFFFAOYSA-N |
SMILES canonique |
CNCCNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



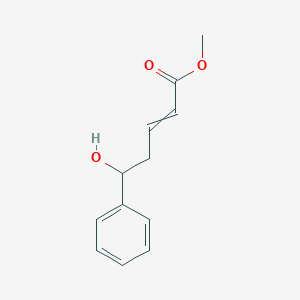

![N-[1-(Pyridin-2-yl)ethylidene]piperidine-1-carbohydrazonothioic acid](/img/structure/B14469162.png)
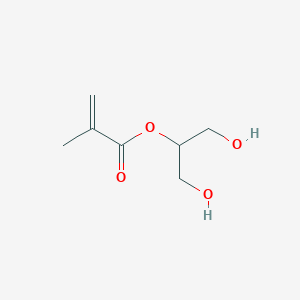
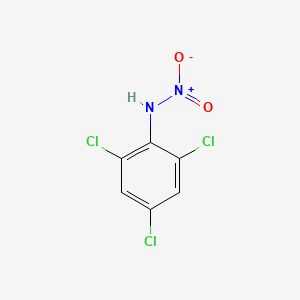


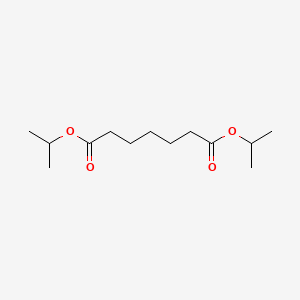
![3-Amino-6-[(4-chlorophenoxy)methyl]pyrazine-2-carbonitrile](/img/structure/B14469195.png)
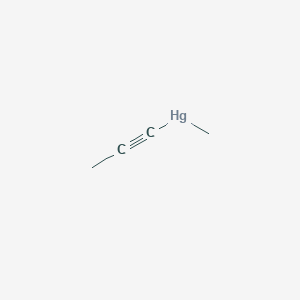
![Benzene, [(2,2-diethoxyethyl)telluro]-](/img/structure/B14469205.png)

